molecular formula C18H20N2O3S B2638659 N-[(2-methoxyphenyl)methyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide CAS No. 1903634-10-5

N-[(2-methoxyphenyl)methyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2638659
CAS No.: 1903634-10-5
M. Wt: 344.43
InChI Key: MZMRVOUMVHYPAV-UHFFFAOYSA-N
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Description

N-[(2-Methoxyphenyl)methyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide ( 1903634-10-5) is a chemical compound with a molecular formula of C18H20N2O3S and a molecular weight of 344.43 g/mol . This pyridine-3-carboxamide derivative is offered for research purposes and is available in various quantities . Compounds based on the pyridine-3-carboxamide (nicotinamide) scaffold are of significant research interest due to their wide range of potential biological activities. This structural motif is found in numerous alkaloids and pharmaceutical agents, and similar analogs have been reported to exhibit various properties, including antibacterial and antifungal activities . For instance, structurally related N-(4-phenylthiazol-2-yl) nicotinamide analogs have demonstrated promising efficacy as antibacterial agents, specifically in protecting tomato plants against the bacterial wilt pathogen Ralstonia solanacearum . Furthermore, molecular docking studies of such analogs suggest they may exert their effects by binding to active sites, such as the Monomeric Ralstonia solanacearum lectin (PDB: 4CSD), indicating a potential mechanism of action involving the inhibition of carbohydrate-protein interactions critical for host recognition and adhesion by pathogens . The integration of the methoxyphenyl moiety, as seen in this compound, is a common strategy in medicinal chemistry, as it can enhance membrane permeability and modulate the lipophilicity and metabolic profile of a molecule . This product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-22-16-7-3-2-5-13(16)11-20-17(21)15-6-4-9-19-18(15)23-14-8-10-24-12-14/h2-7,9,14H,8,10-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMRVOUMVHYPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(N=CC=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes selecting appropriate reagents, catalysts, and reaction conditions that can be easily scaled up. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with NBOMe Series Psychedelics (25I-NBOMe, 25B-NBOMe, 25C-NBOMe)

Structural Similarities :

  • Shared N-[(2-methoxyphenyl)methyl] group, a hallmark of the NBOMe series .
    Key Differences :
Feature Target Compound NBOMe Compounds (e.g., 25I-NBOMe)
Core Structure Pyridine-3-carboxamide Phenethylamine (2C-X derivatives)
Key Substituent Thiolan-3-yloxy Halogenated 2,5-dimethoxyphenyl (e.g., I, Br)
Pharmacological Profile Undocumented (likely non-hallucinogenic) Potent 5-HT2A agonists; high toxicity

The replacement of the phenethylamine core with a pyridine-carboxamide system in the target compound likely eliminates hallucinogenic activity associated with NBOMes. The thiolan-3-yloxy group may confer distinct solubility or metabolic stability compared to halogenated aryl groups in NBOMes .

Comparison with Pyridine Pivalamide Derivatives

Examples :

  • N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide
  • N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide

Structural Similarities :

  • Pyridine-3-yl backbone with methoxy and carboxamide groups.
    Key Differences :
Feature Target Compound Pyridine Pivalamides
Side Chain N-[(2-Methoxyphenyl)methyl] Pivalamide (tert-butyl carbamate)
Additional Groups Thiolan-3-yloxy Trimethylsilyl, iodo, or formyl substituents

Pivalamides are often used as synthetic intermediates, whereas the target compound’s structure suggests possible therapeutic exploration .

Comparison with Thiazolidin-3-yl-Imidazo-Pyridine-3-Carboxamides

Examples :

  • N-(2-(3-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Structural Similarities :

  • Pyridine-carboxamide core.
    Key Differences :
Feature Target Compound Thiazolidinone Derivatives
Heterocyclic Group Thiolan-3-yloxy (tetrahydrothiophene) Thiazolidinone (4-oxo-thiazolidine)
Substitutions Methoxyphenylmethyl Chlorophenyl, fluorophenyl, or hydroxyphenyl

Thiazolidinone derivatives are associated with therapeutic applications (e.g., antimicrobial, anti-inflammatory). The target compound’s thiolan group, a saturated sulfur-containing ring, may offer metabolic stability compared to the thiazolidinone’s reactive ketone group .

Comparison with Furopyridine Carboxamide Derivatives

Example :

  • 5-(3-((2-(1,2,4-Oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide

Structural Similarities :

  • Pyridine-carboxamide backbone.
    Key Differences :
Feature Target Compound Furopyridine Derivative
Ring System Simple pyridine Fused furopyridine
Functional Groups Thiolan-3-yloxy, methoxyphenylmethyl Oxadiazole, trifluoroethylamino

The furopyridine derivative’s complex structure includes fluorine and oxadiazole groups, which enhance bioavailability and target affinity. The target compound’s simpler structure may prioritize synthetic accessibility and tunability .

Biological Activity

N-[(2-methoxyphenyl)methyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features several notable structural components:

  • Pyridine ring : A heterocyclic aromatic ring that contributes to the compound's chemical reactivity and biological interactions.
  • Thiolane moiety : A sulfur-containing ring that may influence the compound's pharmacokinetics and interaction with biological targets.
  • Methoxyphenyl group : This aromatic substituent can enhance lipophilicity, potentially improving membrane permeability.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also shown promise as an anticancer agent. In vitro assays on cancer cell lines have revealed:

  • Inhibition of cell proliferation : The compound significantly reduces the viability of cancer cells through apoptosis induction.
  • Cell cycle arrest : It causes G1 phase arrest, preventing cells from progressing through the cycle.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular metabolism.
  • Receptor Interaction : It could bind to certain receptors, modulating their activity and influencing signaling pathways related to cell growth and apoptosis.
  • Oxidative Stress : The presence of the thiolane ring suggests potential antioxidant properties, which may protect cells from oxidative damage.

Comparative Studies

When compared to similar compounds, this compound displays unique biological properties attributable to its specific structural features. For instance:

Compound NameBiological ActivityUnique Features
N-[2-(1H-indol-3-yl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamideAntimicrobial, AnticancerIndole moiety
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamideAntiviral, Anti-inflammatoryNaphthalene ring

Case Studies and Research Findings

  • In Vitro Study on Antimicrobial Activity :
    • A study evaluated the efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating potent antibacterial effects.
  • Anticancer Evaluation :
    • In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 10 µM.

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